1-(5-chlorothiophen-2-yl)-N-[[3-(2-fluorophenyl)-1-methylpyrazol-4-yl]methyl]methanamine
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Overview
Description
1-(5-chlorothiophen-2-yl)-N-[[3-(2-fluorophenyl)-1-methylpyrazol-4-yl]methyl]methanamine is a complex organic compound that features a thiophene ring substituted with a chlorine atom and a pyrazole ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chlorothiophen-2-yl)-N-[[3-(2-fluorophenyl)-1-methylpyrazol-4-yl]methyl]methanamine typically involves multi-step organic reactions. One common approach is to start with the chlorination of thiophene to obtain 5-chlorothiophene. This is followed by the formation of the pyrazole ring through cyclization reactions involving appropriate precursors. The final step involves the coupling of the chlorothiophene and pyrazole derivatives under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(5-chlorothiophen-2-yl)-N-[[3-(2-fluorophenyl)-1-methylpyrazol-4-yl]methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
1-(5-chlorothiophen-2-yl)-N-[[3-(2-fluorophenyl)-1-methylpyrazol-4-yl]methyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-chlorothiophen-2-yl)-N-[[3-(2-fluorophenyl)-1-methylpyrazol-4-yl]methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chlorothiophen-3-yl)ethanol
- 1-(5-chloro-2-methylphenyl)-3-(2-fluorophenyl)urea
- (1-((5-chlorothiophen-2-yl)methyl)pyrrolidin-3-yl)methanamine
Uniqueness
1-(5-chlorothiophen-2-yl)-N-[[3-(2-fluorophenyl)-1-methylpyrazol-4-yl]methyl]methanamine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-N-[[3-(2-fluorophenyl)-1-methylpyrazol-4-yl]methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3S/c1-21-10-11(8-19-9-12-6-7-15(17)22-12)16(20-21)13-4-2-3-5-14(13)18/h2-7,10,19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSFXADPBAORAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2F)CNCC3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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